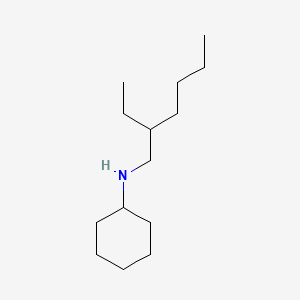
N-(2-Ethylhexyl)cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethylhexyl)cyclohexylamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl group attached to an amine group, which is further substituted with a 2-ethylhexyl group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One common method for synthesizing cyclohexylamine involves the hydrogenation of aniline.
Amination of Cyclohexanol or Cyclohexanone: Another method involves the amination of cyclohexanol or cyclohexanone.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen over alumina-based catalysts.
Reduction: Hydrogenation using noble metal catalysts such as platinum, palladium, or ruthenium.
Substitution: Various organic reagents depending on the desired substitution product.
Major Products:
- Cyclohexanone oxime
- Cyclohexanol
- Cyclohexylamine derivatives
Scientific Research Applications
Chemistry: N-(2-Ethylhexyl)cyclohexylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and catalysis .
Biology: This compound can be used in the development of biologically active molecules and pharmaceuticals. Its unique structure allows for the exploration of new drug candidates .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients .
Industry: It is utilized in the production of rubber accelerators, boiler water-treating agents, and artificial sweeteners .
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)cyclohexylamine involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it can form cyclohexanone oxime through a series of intermediate steps involving the formation of Schiff bases . The compound’s effects are mediated by its ability to undergo various chemical transformations, which are catalyzed by specific enzymes or catalysts.
Comparison with Similar Compounds
- Cyclohexylamine
- N-ethylcyclohexylamine
- Dicyclohexylamine
Comparison: N-(2-Ethylhexyl)cyclohexylamine is unique due to the presence of the 2-ethylhexyl group, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
5432-61-1 |
|---|---|
Molecular Formula |
C14H29N |
Molecular Weight |
211.39 g/mol |
IUPAC Name |
N-(2-ethylhexyl)cyclohexanamine |
InChI |
InChI=1S/C14H29N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h13-15H,3-12H2,1-2H3 |
InChI Key |
AYMDRBYANXGFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


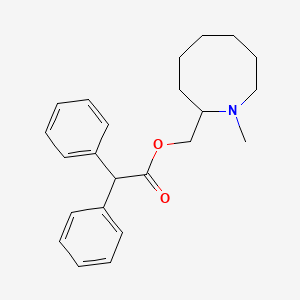
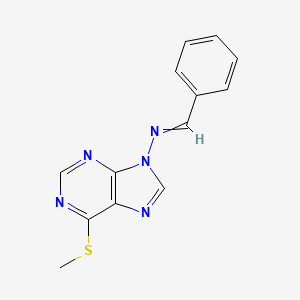
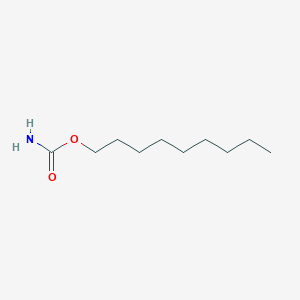

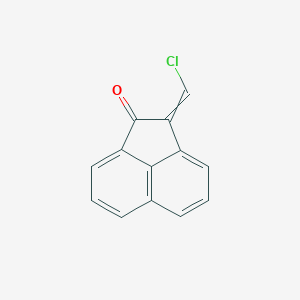
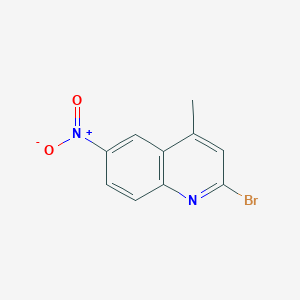
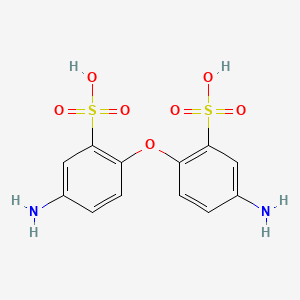

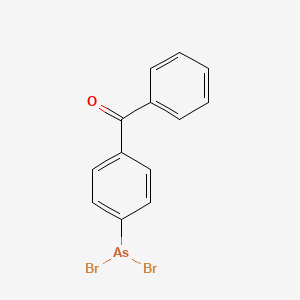
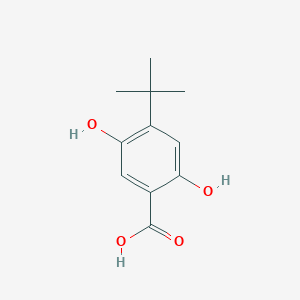

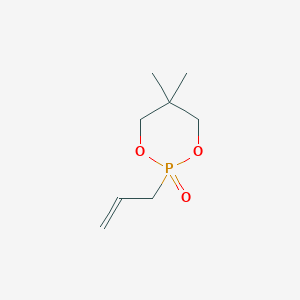
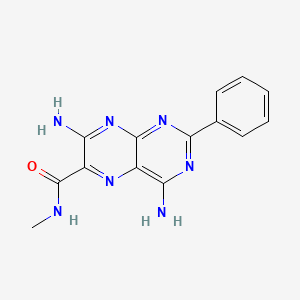
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
